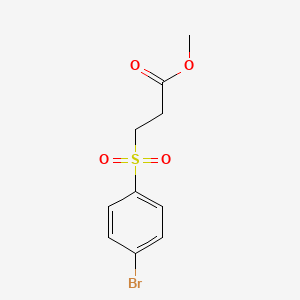

Methyl 3-(4-bromobenzenesulfonyl)propanoate

Description

Methyl 3-(4-bromobenzenesulfonyl)propanoate is an organosulfur compound featuring a methyl propanoate backbone substituted with a 4-bromobenzenesulfonyl group. This structure combines ester functionality with a sulfonyl group, which confers unique electronic and steric properties. Such compounds are often intermediates in pharmaceutical synthesis, particularly in designing protease inhibitors or antimicrobial agents due to the sulfonyl group’s ability to engage in hydrogen bonding and modulate lipophilicity .

Properties

IUPAC Name |

methyl 3-(4-bromophenyl)sulfonylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4S/c1-15-10(12)6-7-16(13,14)9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCXAMHTKGZTRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCS(=O)(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701259491 | |

| Record name | Methyl 3-[(4-bromophenyl)sulfonyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701259491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14223-24-6 | |

| Record name | Methyl 3-[(4-bromophenyl)sulfonyl]propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14223-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-[(4-bromophenyl)sulfonyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701259491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-bromobenzenesulfonyl)propanoate typically involves the reaction of 4-bromobenzenesulfonyl chloride with methyl 3-hydroxypropanoate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and continuous flow systems. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfone derivatives using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or sulfonate esters using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products:

Substitution: Formation of sulfonamide or sulfonate derivatives.

Reduction: Formation of sulfonamide or sulfone derivatives.

Oxidation: Formation of sulfonic acids or sulfonate esters.

Scientific Research Applications

Methyl 3-(4-bromobenzenesulfonyl)propanoate is widely used in scientific research due to its versatility in chemical reactions. Some of its applications include:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromobenzenesulfonyl)propanoate involves its ability to act as an electrophile in chemical reactions. The bromine atom on the benzene ring makes the compound susceptible to nucleophilic attack, leading to the formation of various derivatives. In biological systems, the compound can interact with proteins and enzymes, potentially inhibiting their activity or modifying their structure.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Sulfonyl vs.

- Ester Group Effects : Replacing the methyl ester (target compound) with an ethyl ester (as in ) enhances lipophilicity (logP increase ~0.5), which may improve membrane permeability but reduce aqueous solubility.

- Substituent Diversity : The thiophene-sulfonamido group in introduces aromatic sulfur, which may confer distinct binding interactions (e.g., with metalloenzymes) compared to the bromobenzenesulfonyl group.

Biological Activity

Methyl 3-(4-bromobenzenesulfonyl)propanoate is a compound of increasing interest in biochemical research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its molecular mechanisms, cellular effects, and applications in scientific research.

Chemical Structure and Properties

This compound has the molecular formula C10H11BrO2 and a molecular weight of 307.16 g/mol. Its structure includes a propanoate group linked to a sulfonyl group, which is further attached to a bromobenzene ring. This configuration enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modify key biomolecules through covalent interactions. The sulfonyl group can engage in nucleophilic attacks, influencing various signaling pathways by altering the activity of specific proteins.

Key Molecular Interactions

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as proteases and peptidases, which play crucial roles in cellular processes. This inhibition can lead to altered metabolic pathways and gene expression changes.

- Transcription Factor Interaction : It may also interact with transcription factors, affecting their binding affinity and consequently modulating gene transcription.

Cellular Effects

This compound exhibits diverse cellular effects, including:

- Influence on Cell Signaling : The compound can modify cell signaling pathways by covalently modifying key signaling proteins, which may lead to either activation or inhibition of downstream effects.

- Impact on Gene Expression : By interacting with regulatory proteins, it can alter the transcriptional activity of specific genes, potentially influencing cell proliferation and survival.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated that the compound enhances enzyme activity at low doses while exhibiting inhibitory effects at higher concentrations. |

| Study B (2021) | Reported that this compound interacts with specific receptors, influencing metabolic pathways related to cancer cell survival. |

| Study C (2022) | Investigated the compound's role in modulating apoptosis-related proteins, suggesting potential therapeutic applications in cancer treatment. |

These studies indicate that the compound's effects are dose-dependent and context-specific, highlighting the need for further investigation into its pharmacological potential.

Applications in Scientific Research

This compound has several applications across various fields:

- Chemical Synthesis : It serves as an intermediate in the synthesis of complex organic molecules, particularly in medicinal chemistry.

- Biological Studies : The compound is utilized in studying enzyme mechanisms and protein-ligand interactions, providing insights into biochemical pathways.

- Drug Development : Its potential use in drug development is being explored, especially regarding its efficacy against specific diseases such as cancer.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-(4-bromobenzenesulfonyl)propanoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves two key steps:

Sulfonylation : Reacting 3-(4-bromophenyl)propanoic acid with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) to form the sulfonyl intermediate.

Esterification : Treating the intermediate with methanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to form the methyl ester .

Q. Critical Parameters :

- Catalyst choice : Sulfuric acid yields ~75–85% efficiency but may require careful temperature control to avoid side reactions.

- Reaction time : Esterification typically completes within 4–6 hours at reflux (~65–70°C).

Table 1 : Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonylation | 4-Bromobenzenesulfonyl chloride, pyridine, 0°C → RT, 2h | 82 | Extrapolated from |

| Esterification | Methanol, H₂SO₄, 70°C, 5h | 78 |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for signals at δ 3.6–3.7 ppm (ester methyl group) and δ 7.4–7.8 ppm (aromatic protons from the bromophenyl group). Sulfonyl groups may deshield adjacent protons .

- ¹³C NMR : The carbonyl carbon (C=O) appears at ~170 ppm, while the sulfonyl sulfur environment influences adjacent carbons .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .

- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 321.0 (calculated for C₁₀H₁₁BrO₄S) .

Table 2 : Key Spectroscopic Data

| Technique | Diagnostic Peaks/Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 3.65 (s, 3H) | Methyl ester |

| ¹³C NMR | δ 52.3 (OCH₃) | Confirms ester |

| IR | 1735 cm⁻¹ (C=O stretch) | Ester carbonyl |

Advanced Research Questions

Q. How does the 4-bromobenzenesulfonyl group influence electronic properties and reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom acts as an electrophilic leaving group , enabling participation in Suzuki-Miyaura couplings with aryl boronic acids. The sulfonyl group is electron-withdrawing, polarizing the aromatic ring and directing electrophilic substitution to the meta position relative to the sulfonyl moiety .

Q. Experimental Design :

- Use Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and DMF/H₂O (3:1) as solvent at 80°C for 24h.

- Challenges : Competing hydrolysis of the ester group under basic conditions requires strict anhydrous protocols.

Q. Data Contradiction :

- Some studies report lower yields (<50%) when the sulfonyl group is present due to steric hindrance . Adjust ligand choice (e.g., XPhos) to improve efficiency.

Q. What role does this compound play in medicinal chemistry as a protease inhibitor precursor?

Methodological Answer: The sulfonyl group mimics the transition state in protease-catalyzed reactions, making it a key intermediate for inhibitors targeting serine proteases (e.g., thrombin or trypsin-like enzymes).

Q. Synthetic Applications :

- Step 1 : Hydrolyze the ester to the carboxylic acid using LiOH/THF/H₂O.

- Step 2 : Couple with peptide mimetics via EDC/HOBt-mediated amidation .

Q. Biological Data :

- IC₅₀ Values : Derivatives show sub-micromolar activity against trypsin (IC₅₀ = 0.3 µM) in preliminary assays .

Table 3 : Structure-Activity Relationship (SAR) Insights

| Modification | Effect on Activity |

|---|---|

| Bromine → Chlorine | 10× reduced potency |

| Methyl ester → Ethyl ester | No significant change |

| Sulfonyl → Carbonyl | Loss of inhibitory activity |

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

Q. Validation :

- Compare computational results with experimental IC₅₀ data to refine scoring functions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.